



(S)-(+)-1-Cyclohexylethylamine CAS number 17430-98-7

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Compound of Interest

Compound Name: (S)-(+)-1-Cyclohexylethylamine

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An In-depth Technical Guide to (S)-(+)-1-Cyclohexylethylamine

CAS Number: 17430-98-7

This document provides a comprehensive technical overview of (S)-(+)-1-

Cyclohexylethylamine, a pivotal chiral amine in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The guide details the compound's physicochemical properties, synthesis via chiral resolution, key applications, and spectral data, adhering to stringent data presentation and visualization standards.

Physicochemical and Identification Data

(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that serves as a critical building block and resolving agent in the synthesis of enantiomerically pure compounds.[1][2] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties



Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₇ N	[3][4]
Molecular Weight	127.23 g/mol	[3][4]
Appearance	Colorless to very pale yellow liquid	[5]
Boiling Point	60 °C at 12 mmHg	[3]
Density	0.856 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.4614	[3]
Optical Rotation ([α]25/D)	+3.5° (neat)	[6]
Flash Point	52 °C (125.6 °F) - closed cup	[3][7]
Enantiomeric Excess	≥98.5%	[3]

Table 2: Chemical Identifiers

Identifier Type	Value	Source(s)
IUPAC Name	(1S)-1-cyclohexylethanamine	[1]
Synonyms	(S)-(+)-α- Methylcyclohexanemethylamin e, (S)-(+)-(1- Aminoethyl)cyclohexane	[1][6]
InChI	InChI=1S/C8H17N/c1-7(9)8-5- 3-2-4-6-8/h7-8H,2- 6,9H2,1H3/t7-/m0/s1	[3][7]
InChIKey	XBWOPGDJMAJJDG- ZETCQYMHSA-N	[3][7]
SMILES	CINVALID-LINK C1CCCCC1	[3][7]



Synthesis via Chiral Resolution

The most common method for obtaining enantiomerically pure (S)-(+)-1-

Cyclohexylethylamine is through the resolution of its racemic mixture. This process involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as (+)-tartaric acid. The differing solubilities of these diastereomeric salts in a given solvent allow for their separation by fractional crystallization.[7][8][9]

Experimental Protocol: Resolution of (±)-1-Cyclohexylethylamine

This protocol describes a typical procedure for the isolation of the (S)-enantiomer from a racemic mixture.

Materials:

- (±)-1-Cyclohexylethylamine (1.0 eq)
- (+)-Tartaric acid (L-tartaric acid) (0.5 eq)
- Methanol
- 50% (w/v) Sodium Hydroxide (NaOH) solution
- · Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)
- Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Büchner funnel and vacuum flask
- Rotary evaporator

Procedure:



• Diastereomeric Salt Formation:

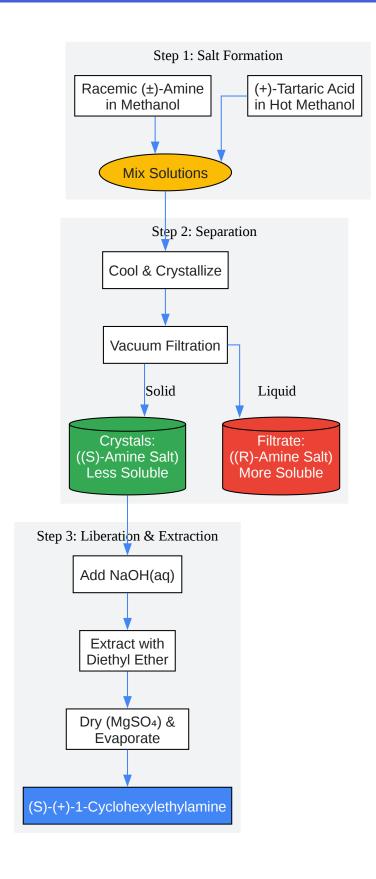
- Dissolve (+)-tartaric acid (0.5 molar equivalents relative to the amine) in a minimal amount
 of hot methanol in a suitably sized Erlenmeyer flask with stirring.[7][8]
- In a separate flask, dissolve racemic (±)-1-cyclohexylethylamine (1.0 molar equivalent) in methanol.
- Slowly add the amine solution to the hot tartaric acid solution with continuous stirring. An
 exothermic reaction will occur, and a precipitate will begin to form.[7]
- Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt, the ((S)-amine)-(+)tartrate salt.[8]
- · Isolation of the Diastereomeric Salt:
 - Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble ((R)-amine)-(+)-tartrate salt.
 - Dry the crystals. The filtrate, containing the enriched (R)-enantiomer salt, can be processed separately if desired.
- Liberation of the Free Amine:
 - Transfer the dried diastereomeric salt crystals to a separatory funnel.
 - Add water to dissolve the salt, followed by the slow addition of a 50% NaOH solution until
 the solution is strongly basic (test with pH paper). This neutralizes the tartaric acid and
 liberates the free (S)-(+)-1-cyclohexylethylamine, which is insoluble in water and will
 form a separate organic layer.[7][8]
- Extraction and Purification:
 - Extract the aqueous solution three times with diethyl ether.



- Combine the organic extracts and dry them over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- The remaining liquid is the purified (S)-(+)-1-Cyclohexylethylamine. The enantiomeric excess can be confirmed by polarimetry or chiral gas chromatography (GC).[6]

Visualization of Experimental Workflow





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Caption: Workflow for the chiral resolution of (±)-1-cyclohexylethylamine.

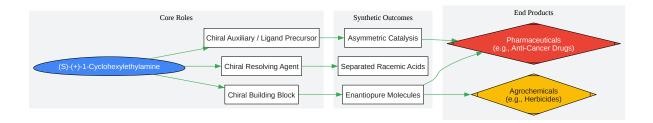


Applications in Synthesis

(S)-(+)-1-Cyclohexylethylamine is a versatile chiral auxiliary and building block. Its primary applications stem from its stereochemically defined center, which is used to introduce chirality into target molecules.[2]

- Chiral Resolving Agent: As detailed in the synthesis section, it is used to separate racemic acids by forming diastereomeric salts.[10]
- Chiral Building Block: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is crucial for biological activity.[1] For instance, it is a precursor in the development of certain anti-cancer agents.[10]
- Chiral Auxiliary: The amine can be temporarily attached to a non-chiral molecule to direct a subsequent reaction to proceed stereoselectively. After the new chiral center is formed, the auxiliary is removed.[2]
- Ligand in Asymmetric Catalysis: It can be used to synthesize chiral ligands, such as ferrocenylimines, which are employed in metal-catalyzed asymmetric reactions.[3]

Visualization of Application Logic



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Caption: Key synthetic roles and applications of (S)-(+)-1-cyclohexylethylamine.

Spectroscopic Data

The structural identity and purity of **(S)-(+)-1-Cyclohexylethylamine** are confirmed using standard spectroscopic methods.

Table 3: Key Spectroscopic Data



Technique	Data and Interpretation	Source(s)
¹ H NMR	(CDCl ₃): Peaks expected in the ranges of δ 0.8-1.9 ppm (cyclohexyl protons), δ 1.0-1.2 ppm (doublet, -CH ₃), δ 1.2-1.6 ppm (singlet, broad, -NH ₂), and δ 2.5-2.8 ppm (multiplet, -CH(N)-).	[1][11]
¹³ C NMR	(CDCl ₃): Peaks expected in the ranges of δ 20-25 ppm (-CH ₃), δ 26-30 ppm (cyclohexyl CH ₂), δ 45-50 ppm (cyclohexyl CH), and δ 50-55 ppm (-CH(N)-).	[1][10]
IR Spectroscopy	(Neat): Key absorptions (cm ⁻¹) at ~3300-3500 (N-H stretch, primary amine shows two bands), 2850-2950 (C-H stretch, sp³), ~1600 (N-H bend), and ~1450 (C-H bend).	[12][13]
Mass Spectrometry	(EI): Molecular ion peak [M] ⁺ at m/z = 127. Key fragment peaks include m/z = 44 (base peak), 41, and 30, corresponding to fragmentation of the ethylamine side chain.	[1]

Safety and Handling

(S)-(+)-1-Cyclohexylethylamine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.

Table 4: GHS Hazard Information



Hazard Class	Pictogram	Code	Hazard Statement	Source(s)
Flammable Liquid	&	H226	Flammable liquid and vapor	[3][7]
Skin Corrosion	corrosive	H314	Causes severe skin burns and eye damage	[3][7]
Aquatic Chronic	môi trường	H411	Toxic to aquatic life with long lasting effects	[3][7]

- Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3]
- Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere. The compound is air-sensitive and hygroscopic. Keep container tightly closed.[5] It is classified under Storage Class 3 for flammable liquids.[3][7]

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